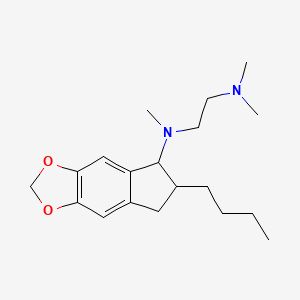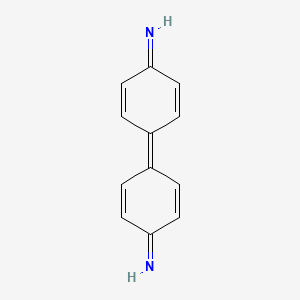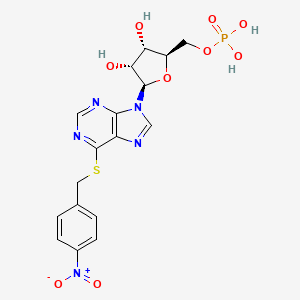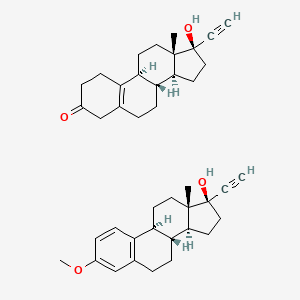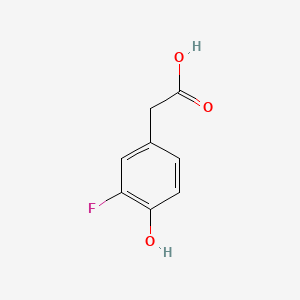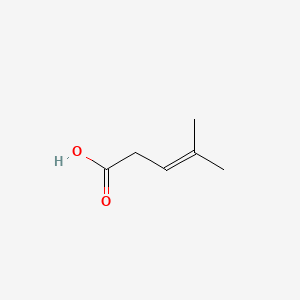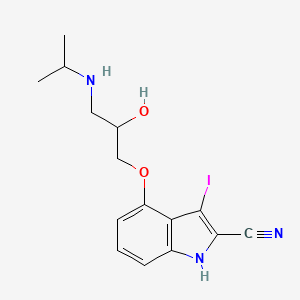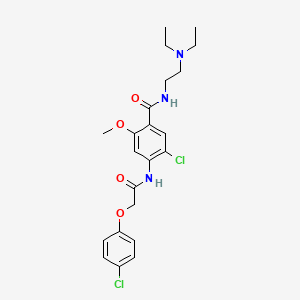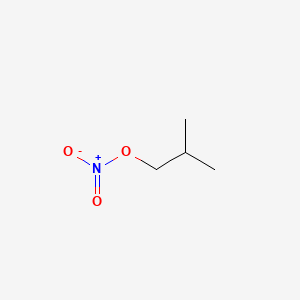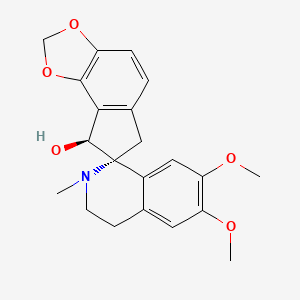
2-(anilinomethyl)-1H-isoindole-1,3(2H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
This involves a detailed examination of the methods used to synthesize the compound. It may include the types of reactions used, the conditions under which the synthesis was carried out, and any catalysts or reagents used .Molecular Structure Analysis
This involves determining the arrangement of atoms within the molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and computational chemistry are often used .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. This can include reactions with other compounds, decomposition reactions, and reactions under various conditions .Physical And Chemical Properties Analysis
This involves measuring properties such as melting point, boiling point, solubility, and reactivity. It may also include computational predictions of these properties .Applications De Recherche Scientifique
Anticancer Agent Development
One of the prominent applications of 2-(anilinomethyl)-1H-isoindole-1,3(2H)-dione derivatives is in the development of anticancer agents. These compounds have been investigated for their ability to inhibit tubulin polymerization, a critical process in cell division. By disrupting this process, these compounds exhibit potent antiproliferative effects against various cancer cell lines, making them promising candidates for cancer therapy .
Tubulin Polymerization Inhibition
The core structure of 2-(anilinomethyl)-1H-isoindole-1,3(2H)-dione has been modified to enhance its interaction with tubulin, the protein that forms microtubules. These modifications have led to the creation of new molecules that can effectively inhibit tubulin polymerization, which is an essential mechanism for the development of new anticancer drugs .
Energy Application Research
While not directly related to 2-(anilinomethyl)-1H-isoindole-1,3(2H)-dione, similar compounds have been explored for their potential in energy applications. For instance, research on MoS2 has shown that such compounds can be used in the development of next-generation net-zero energy systems, indicating that isoindole derivatives could also find applications in this field .
Antibacterial Efficiency
Functionalized isoindole compounds have shown promise in enhancing antibacterial efficiency. Studies suggest that certain modifications to the isoindole structure can result in compounds that exhibit significant antibacterial properties, potentially leading to new treatments for bacterial infections .
Hemocompatibility for In Vivo Applications
The hemocompatibility of functionalized isoindole compounds is a critical factor for their potential use in in vivo applications. Research indicates that certain isoindole derivatives exhibit better hemocompatibility, making them suitable candidates for biomedical applications, including drug delivery systems and diagnostic agents .
Material Characterization Techniques
Isoindole derivatives are often characterized using a variety of techniques to determine their suitability for different applications. Common characterization techniques include scanning electron microscopy (SEM), X-ray diffraction (XRD), X-ray photoelectron spectroscopy (XPS), and Raman spectroscopy. These techniques help in understanding the morphology, crystal structure, composition, and chemistry of the compounds .
Nanotechnology and Nanostructures
The ability to convert materials into nanostructures with enhanced properties is at the forefront of energy research. Isoindole derivatives, due to their unique chemical structure, could be utilized in the synthesis of nanostructures that have improved electrochemical properties for use in energy storage devices .
Supply Chain Resilience
Materials that are less affected by supply chain issues are increasingly important. Isoindole derivatives that are naturally abundant and can be synthesized efficiently may offer an advantage in this area, contributing to the resilience of material supply chains for various industries .
Mécanisme D'action
Safety and Hazards
Propriétés
IUPAC Name |
2-(anilinomethyl)isoindole-1,3-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2O2/c18-14-12-8-4-5-9-13(12)15(19)17(14)10-16-11-6-2-1-3-7-11/h1-9,16H,10H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQBGAGYLFPRNEM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NCN2C(=O)C3=CC=CC=C3C2=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70287149 |
Source


|
| Record name | 2-(anilinomethyl)-1H-isoindole-1,3(2H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70287149 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
13314-96-0 |
Source


|
| Record name | NSC49226 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=49226 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-(anilinomethyl)-1H-isoindole-1,3(2H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70287149 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

